Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
Description
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate (CAS: 1997-28-0) is a malonate ester derivative with the molecular formula C₁₄H₁₅F₃O₄ and a molecular weight of 304.26 g/mol. Key properties include a predicted density of 1.236 g/cm³, a boiling point of 145–150 °C at 10 Torr, and a pKa of 11.02, indicating weak acidity . The trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring enhances its electron-withdrawing character, influencing reactivity and stability. This compound is classified as an irritant (Xi) and is utilized as an intermediate in synthesizing agrochemicals like triflumizole .
Properties
IUPAC Name |
diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O4/c1-3-20-12(18)11(13(19)21-4-2)9-6-5-7-10(8-9)14(15,16)17/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVNJTKVYGCXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382194 | |
| Record name | Diethyl [3-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-28-0 | |
| Record name | Diethyl [3-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometric Considerations
The synthesis of diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate via saponification and transesterification begins with dimethyl 2-[3-(trifluoromethyl)phenyl]propanedioate (DTPM). As detailed in WO2024040111A1, DTPM undergoes hydrolysis in the presence of sodium hydroxide (NaOH) to form the sodium salt (STPM), followed by esterification with ethanol to yield the diethyl derivative. Key reaction parameters include:
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NaOH concentration : 10–40 wt% aqueous solutions optimize hydrolysis efficiency while minimizing side reactions.
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Solvent selection : Isopropyl alcohol (IPA) enhances solubility of intermediates, enabling crystallization at 5–20°C with yields up to 94%.
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Molar ratios : A 2:1 to 3:1 NaOH-to-DTPM ratio ensures complete deprotonation of the malonate without excessive base degradation.
Solvent Optimization and Crystallization Dynamics
Crystallization of the sodium intermediate (STPM) is critical for purity. IPA outperforms methanol, ethanol, and n-butanol due to its lower polarity, which reduces solubility of byproducts. For example, replacing methanol with IPA increases purity from 87.3% to 95.78% while maintaining a 94% yield. Post-crystallization, transesterification with ethanol in the presence of acid catalysts (e.g., HCl) completes the conversion to the diethyl ester.
Palladium-Catalyzed α-Arylation of β-Dicarbonyl Compounds
Catalytic System and Reaction Conditions
An alternative route employs palladium-catalyzed α-arylation of diethyl malonate with 3-(trifluoromethyl)phenyl halides. As demonstrated in ACS Omega, Pd(t-Bu3P)2 paired with Xphos ligand and Cs2CO3 base in 1,4-dioxane achieves near-quantitative conversion (99%) of aryl chlorides at reflux (101°C). Key advantages include:
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Ligand effects : Xphos enhances catalytic activity compared to RuPhos or BINAP, reducing reaction times from 12 hours to 30 minutes.
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Solvent compatibility : High-boiling solvents like 1,4-dioxane or cyclopentyl methyl ether (CPME) stabilize the palladium complex, enabling efficient coupling even with electron-deficient aryl halides.
Substrate Scope and Functional Group Tolerance
This method accommodates diverse aryl halides, including meta-substituted derivatives. For instance, 3-nitrochlorobenzene couples with diethyl malonate at 99% conversion, highlighting the system’s tolerance for electron-withdrawing groups. However, sterically hindered ortho-substituted substrates require modified conditions, such as elevated temperatures or alternative ligands.
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
| Parameter | Saponification/Transesterification | Pd-Catalyzed Arylation |
|---|---|---|
| Yield | 94% | 95–99% |
| Purity | 95.78% | Not reported |
| Reaction Time | 4–6 hours | 0.5–3 hours |
| Byproducts | <5% | <1% |
The Pd-catalyzed method offers superior yields and shorter reaction times but requires specialized catalysts and anhydrous conditions. In contrast, the saponification route is more scalable and cost-effective for industrial applications.
Economic and Environmental Considerations
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Catalyst costs : Pd(t-Bu3P)2/Xphos systems are expensive (~$1,200/mol), limiting large-scale use.
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Solvent recovery : IPA and 1,4-dioxane can be recycled via distillation, reducing waste.
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Energy consumption : The exothermic nature of saponification reduces heating requirements compared to catalytic coupling .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[3-(trifluoromethyl)phenyl]propanedioic acid.
Reduction: Formation of diethyl 2-[3-(trifluoromethyl)phenyl]propanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate serves as a crucial building block in the synthesis of pharmaceuticals. The trifluoromethyl group is a well-known bioisostere that can improve the metabolic stability and bioavailability of drug candidates.
- Drug Discovery : Research indicates that derivatives of this compound may exhibit anti-cancer and anti-inflammatory properties, making it a candidate for further pharmacological studies.
- Kinase Modulation : The compound has shown potential as a selective activator of phosphoinositide-dependent protein kinase 1 (PDK1), which is involved in various signaling pathways related to cell growth and proliferation.
Organic Synthesis
The compound is widely utilized in organic chemistry for synthesizing complex molecules:
- Building Block : It acts as a versatile intermediate for creating various functionalized compounds, including agrochemicals and other specialty chemicals.
- Catalytic Applications : Researchers are exploring its derivatives as catalysts to enhance the efficiency and selectivity of organic reactions.
Material Science
In material science, this compound is being investigated for its potential to create materials with enhanced properties:
- Polymer Synthesis : Its derivatives may be used to synthesize polymers that exhibit improved thermal stability and electrical conductivity.
- Functional Materials : The unique properties imparted by the trifluoromethyl group can lead to innovative applications in functional materials.
Case Study 1: Anti-Cancer Activity
Recent studies have focused on the anti-cancer properties of compounds derived from this compound. These studies demonstrate its ability to influence cell proliferation through modulation of key signaling pathways.
Case Study 2: Enzyme Interactions
Research has examined how this compound interacts with various enzymes, providing insights into its role in metabolic pathways. Its structural characteristics allow it to modulate biochemical reactions effectively.
Mechanism of Action
The mechanism of action of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
| Parameter | Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate |
|---|---|---|
| Molecular Formula | C₁₄H₁₅F₃O₄ | C₃₃H₃₂N₂O₆S |
| Molecular Weight | 304.26 g/mol | 584.68 g/mol |
| Key Substituents | -CF₃ group on phenyl ring | -SO₂Ph, -CH₂(2,4,6-trimethylbenzyl), and indole backbone |
| Biological Activity | Agrochemical intermediate (e.g., triflumizole) | Antihypertensive candidate (renin inhibition via molecular docking) |
| Applications | Industrial synthesis | Pharmaceutical research |
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The -CF₃ group in the target compound increases electrophilicity, favoring nucleophilic substitution reactions.
- Steric Considerations : The indole-sulfonyl substituent in the analog introduces significant steric hindrance, reducing reaction rates in bulkier environments compared to the simpler phenyl-CF₃ system .
Research Findings and Data
Stability and Hazard Profiles
| Property | This compound | Indole-Based Analog |
|---|---|---|
| Thermal Stability | Stable below 150 °C | Decomposes above 200 °C |
| Hazard Classification | Irritant (Xi) | Not reported |
Notes
Structural differences directly correlate with divergent applications: agrochemical (CF₃-phenyl) vs. pharmaceutical (indole-sulfonyl).
Rigorous toxicological profiling is required for the indole analog before clinical trials .
Biological Activity
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate (CAS No. 1997-28-0) is an organic compound recognized for its unique structural features and potential biological activities. This article delves into its biological activity, highlighting research findings, potential applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅F₃O₄
- Molecular Weight : 304.262 g/mol
- Functional Groups : The compound features a propanedioate backbone with two ethyl ester groups and a trifluoromethyl-substituted phenyl group, which enhances its lipophilicity and biological interactions.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Kinase Activation : The compound acts as a selective activator of phosphoinositide-dependent protein kinase 1 (PDK1), influencing signaling pathways related to cellular growth and proliferation.
- Anticancer Properties : Studies have explored its derivatives for potential anti-cancer effects, suggesting that it may modulate cellular responses relevant to tumor growth.
- Anti-inflammatory Effects : Recent investigations have also focused on the anti-inflammatory properties of related compounds, indicating possible therapeutic applications in inflammatory diseases.
The mechanism of action for this compound involves:
- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes effectively.
- Target Interaction : Once inside the cell, it interacts with specific protein targets, modulating various biochemical pathways that can lead to altered cell proliferation and survival rates.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| Diethyl 2-(3-trifluoromethylphenyl)malonate | Similar structure with different ester positioning | Anticancer properties under investigation |
| Diethyl [3-(trifluoromethyl)phenyl]propane-1,3-dioate | Slight structural variation | Potential anti-inflammatory effects |
This compound is unique due to its specific trifluoromethyl substitution pattern, which enhances its pharmacological profiles compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study published in Chemical Reviews highlighted its role in enhancing metabolic stability and lipophilicity in drug design, suggesting that derivatives could serve as promising candidates in pharmaceutical applications .
- Research focusing on its antimicrobial properties has shown effectiveness against certain bacterial strains, indicating potential uses in developing new antimicrobial agents.
- Investigations into its catalytic properties suggest that derivatives may serve as efficient catalysts in organic synthesis, enhancing reaction selectivity and efficiency.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in a multi-step synthesis, diethyl 3-aminopentanedioate can react with intermediates like brominated trifluoromethylphenyl derivatives under controlled conditions. A critical step involves using potassium trimethylsilanolate in tetrahydrofuran (THF) at 50°C to facilitate deprotection or cyclization, achieving yields up to 72% after purification by HPLC . Optimization requires monitoring reaction kinetics (e.g., time, temperature) and selecting aprotic solvents to stabilize reactive intermediates.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- NMR Spectroscopy : and NMR are essential for confirming the presence of the trifluoromethyl group and ester functionalities.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides accurate molecular weight confirmation, as demonstrated for structurally similar trifluoromethylphenyl derivatives (e.g., m/z 548.2 [M+H]) .
- X-ray Crystallography : Programs like SHELXL are widely used for validating crystal structures, ensuring bond-length and angle accuracy, especially for fluorine-rich systems .
Q. How can researchers address solubility challenges during purification of this compound?
- Answer : Due to the hydrophobic trifluoromethyl group, solubility in polar solvents is limited. A mixed solvent system (e.g., THF/water or acetonitrile/formic acid) is recommended for HPLC purification. Pre-purification via acid-base extraction (e.g., formic acid dilution) can improve recovery rates .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Answer : Anomalous shifts may arise from conformational changes or intermolecular interactions. To resolve this:
- Perform variable-temperature NMR to assess dynamic effects.
- Compare experimental data with computational predictions (DFT calculations) for electronic environment modeling.
- Validate purity via high-resolution MS to rule out isobaric impurities .
Q. How can reaction byproducts from the synthesis of this compound be systematically identified and mitigated?
- Answer :
- Byproduct Analysis : Use LC-MS/MS to detect trace impurities. For example, incomplete esterification may yield residual carboxylic acids, identifiable via diagnostic ions (e.g., m/z 218.17 for 3-(2-trifluoromethylphenyl)propionic acid) .
- Mitigation : Adjust stoichiometry of reagents (e.g., excess diethyl propanedioate) or employ scavengers (e.g., molecular sieves) to absorb reactive intermediates.
Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic environments?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution at the propanedioate ester carbonyl groups. Frontier Molecular Orbital (FMO) analysis predicts susceptibility to nucleophilic attack, aiding in designing derivatives with tailored reactivity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
